molecular formula C8H9NO3 B1297073 1-(4-Nitrophenyl)ethanol CAS No. 6531-13-1

1-(4-Nitrophenyl)ethanol

Cat. No. B1297073
CAS RN: 6531-13-1
M. Wt: 167.16 g/mol
InChI Key: CRJFHXYELTYDSG-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)ethanol is a chemical compound with the molecular formula C8H9NO3 . It is used as a phosphate protecting reagent and O6 of deoxyguanosine .


Molecular Structure Analysis

The molecular structure of 1-(4-Nitrophenyl)ethanol consists of 8 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The InChI code for the compound is InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3 .


Chemical Reactions Analysis

The catalytic reduction of 4-nitrophenol is a well-studied reaction and is often used to assess the activity of nanostructured materials . The reduction of 4-nitrophenol is considered a universally accepted model catalytic reaction due to the ease of measuring kinetic parameters through monitoring the reaction by UV–visible spectroscopic techniques .


Physical And Chemical Properties Analysis

1-(4-Nitrophenyl)ethanol has a molecular weight of 167.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The topological polar surface area of the compound is 66 Ų .

Scientific Research Applications

Synthesis and Stereochemistry

1-(4-Nitrophenyl)ethanol has been utilized in the synthesis of various compounds. For example, it has been used in the resolution of diastereoisomers, as seen in the synthesis of caged ATP diastereoisomers (Corrie et al., 1992). Additionally, it acts as a precursor in the synthesis of β-adrenergic receptor blocking drugs (Kapoor et al., 2005).

Catalysis and Reaction Kinetics

This compound plays a role in understanding the kinetics of various chemical reactions. For instance, studies have focused on its role in the base-catalyzed hydrolysis of acetates (Salmar et al., 2006). It's also been used to study the effects of ultrasound on reaction rates, offering insights into solute-solvent interactions (Salmar et al., 2006).

Photoreagents and Photochemistry

In the field of photochemistry, 1-(4-Nitrophenyl)ethanol derivatives have been investigated for their potential as high-yield photoreagents for protein crosslinking and affinity labeling (Jelenc et al., 1978). These studies help in understanding the photochemical reaction mechanisms of nitrobenzyl compounds, which have various applications in biological and chemical research (Gáplovský et al., 2005).

Liquid Crystal and Solvatochromism Studies

1-(4-Nitrophenyl)ethanol derivatives are also used in studies related to liquid crystals and solvatochromism. These include investigations into azo dye diffusion in nematic liquid crystal hosts (Sabet & Khoshsima, 2010) and the synthesis of nitro-substituted phenolates for probing solvent mixtures (Nandi et al., 2012).

Safety And Hazards

1-(4-Nitrophenyl)ethanol should be handled with care. It is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Contact with skin, eyes, or clothing should be avoided. Ingestion and inhalation should also be avoided .

Future Directions

The future directions of research on 1-(4-Nitrophenyl)ethanol could involve further exploration of its use in the catalytic reduction of 4-nitrophenol. This reaction is a benchmark for assessing the activity of nanostructured materials, and thousands of researchers have already explored their synthesized efficient catalytic nanostructured materials by performing this reaction .

properties

IUPAC Name

1-(4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRJFHXYELTYDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343805
Record name 1-(4-Nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)ethanol

CAS RN

6531-13-1
Record name 1-(4-Nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-nitrophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-nitrophenyl)ethanol (200 mg) requires 4 days by going through bioconversion to 4-nitroacetophenone accompanying sterically selective oxidation of (S)-1-(4-nitrophenyl)ethanol to obtain 76 mg of (R)-1-(4-nitrophenyl)ethanol at a yield of 38%. Optical purity was obtained at 54% e.e. HPLC conditions were set at a flow rate of 0.5 ml/min, while GC conditions were set to an oven temperature of 190° C.
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (+)-1-(4-nitrophenyl)ethanol (200 mg) requires 4 days by going through bioconversion to 4-nitroacetophenone accompanying sterically selective oxidation of (R)-1-(4-nitrophenyl)ethanol to obtain 90 mg of (S)-1-(4-nitrophenyl)ethanol at a yield of 45%. Optical purity was obtained at 99% e.e.
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Synthesis routes and methods III

Procedure details

Poly(4-(1-(4-nitrophenyl)ethyloxycarbonyloxystyrene (FIG. 7A) was prepared from poly(4-hydroxystyrene), available from the Maruzen Oil Company, by treatment with trichloromethyl chloroformate and 1-(4-nitrophenyl)ethanol. Specifically, a solution of 4-nitroacetophenone in ethanol was treated with sodium borohydride at about 0° C. for about 4 hours, then quenched by the addition of water. Extraction with ethyl acetate followed by drying and concentration provided crude 1-(4-nitrophenyl)ethanol, which was purified by recrystallization. A solution of 1-(4-nitrophenyl)ethanol in tetrahydrofuran (THF) was added to a solution of excess trichloromethyl chloroformate and triethylamine in THF, stirred at reflux for about 2 hours, filtered to remove the solids, and concentrated under vacuum. The resulting oil was dissolved in THF and added to a solution of poly(4-hydroxystyrene), 4-dimethylaminopyridine, and triethylamine in THF. This mixture was stirred for about 18 hours at about 20° C., filtered, then concentrated. The residue was dissolved in methylene chloride, treated with aqueous sodium bicarbonate solution, and the polymer was precipitated by addition into methanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
386
Citations
AN Shakirov, VV Zorin, NI Petukhova… - Башкирский …, 2011 - cyberleninka.ru
The partial acetylation of 2-brom-1-(4-nitrophenyl) ethanol by vinyl acetate at 30 oC in presence of Novozymе 435 lipase and bacterial cells (9 cultures) dried by acetone in different …
Number of citations: 2 cyberleninka.ru
AL Shultsev - Russian Journal of General Chemistry, 2013 - Springer
The interaction of D,L-1-(4-nitrophenyl)ethanol with SOCl 2 and P 4 O 10 has been studied. In the reaction of D,L-1-(4-nitrophenyl)ethanol with SOCl 2 a mixture of 1-(4-nitrophenyl)-1-…
Number of citations: 5 link.springer.com
IV Kulakov, ZM Zhambekov, SD Fazylov… - Russian Journal of …, 2008 - Springer
By the ring cleavage of p-nitrophenyloxirane with p-chlorobenzylamine the corresponding chlorobenzyl- and nitrophenyl-substituted aminoethanol was obtained that was brought into …
Number of citations: 1 link.springer.com
M Kapoor, N Anand, K Ahmad, S Koul, SS Chimni… - Tetrahedron …, 2005 - Elsevier
(R)- and (S)-2-bromo-1-(4-nitrophenyl)ethanol are precursors of important β-adrenergic receptor blocking drugs (R)-nifenalol and (S)-sotalol, respectively. Both were obtained in …
Number of citations: 52 www.sciencedirect.com
PG Jones, MR Edwards, AJ Kirby - Acta Crystallographica Section C …, 1986 - scripts.iucr.org
(IUCr) Bond length and reactivity: 1-arylethyl ethers and esters. 5. Structure of 1-(4-nitrophenyl)ethyl diphenyl phosphate Acta Crystallographica Section C Crystal Structure …
Number of citations: 3 scripts.iucr.org
PG Penketh, RP Baumann, K Shyam… - Chemical biology & …, 2011 - Wiley Online Library
The anticancer prodrug 1,2‐bis(methylsulfonyl)‐1‐(2‐chloroethyl)‐2‐[[1‐(4‐nitrophenyl)ethoxy]carbonyl]hydrazine (KS119) selectively releases a short‐lived cytotoxin following …
Number of citations: 12 onlinelibrary.wiley.com
VA Pal'chikov - Russian Journal of Organic Chemistry, 2015 - Springer
Reactions of 2-amino-1-(4-nitrophenyl)ethanol with various electrophilic reagents led to the formation of oxazaheterocycles (1,3-oxazolidin-2-one, 1,3-oxazolidine, morpholin-2-, -3-one, …
Number of citations: 7 link.springer.com
PG Jones, MR Edwards, AJ Kirby - Acta Crystallographica Section C …, 1986 - scripts.iucr.org
(IUCr) Bond length and reactivity: 1-arylethyl ethers and esters. 2. Structure of 1-(4-nitrophenyl)ethyl chloroacetate Acta Crystallographica Section C Crystal Structure Communications …
Number of citations: 4 scripts.iucr.org
PG Jones, MR Edwards, AJ Kirby - Acta Crystallographica Section C …, 1986 - scripts.iucr.org
(IUCr) Bond length and reactivity: 1-arylethyl ethers and esters. 6. Structure of 1-(4-nitrophenyl)ethyl 2-naphthalenesulfonate Acta Crystallographica Section C Crystal Structure …
Number of citations: 4 scripts.iucr.org
Y Watanabe, T Ohta, Y Tsuji, T Hiyoshi… - Bulletin of the Chemical …, 1984 - journal.csj.jp
Various nitroarenes having chloro, methyl, or methoxy substituents were reduced to the corresponding aminoarenes in high yields using formic acid in the presence of a catalytic …
Number of citations: 91 www.journal.csj.jp

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